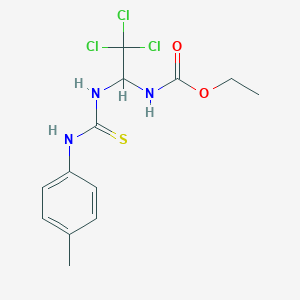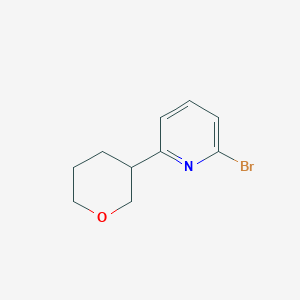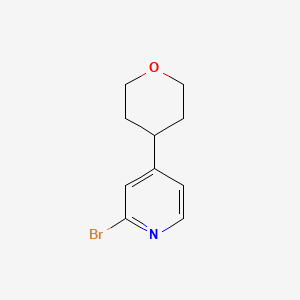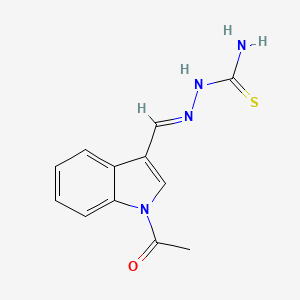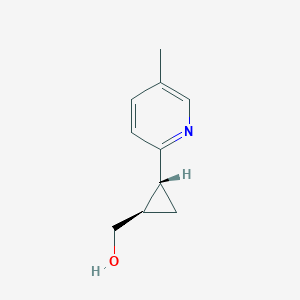
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol: is a compound that features a cyclopropane ring substituted with a 5-methylpyridin-2-yl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves several steps. One efficient and scalable method includes the following steps :
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Introduction of the 5-methylpyridin-2-yl group: This step involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of 5-methylpyridine is coupled with a cyclopropyl halide.
Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopropane ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: TsCl in the presence of a base like pyridine, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring and functional groups . Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases . Industry : It is used in the development of new materials with unique properties, such as polymers and coatings .
作用機序
The mechanism of action of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the cyclopropane ring.
trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates: Similar cyclopropane ring but different substituents.
Uniqueness: trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is unique due to its combination of a cyclopropane ring with a 5-methylpyridin-2-yl group and a methanol group. This unique structure imparts specific chemical reactivity and potential biological activity that is not found in similar compounds .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |
InChIキー |
AZNTYSNEGQNUTQ-DTWKUNHWSA-N |
異性体SMILES |
CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |
正規SMILES |
CC1=CN=C(C=C1)C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)



![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
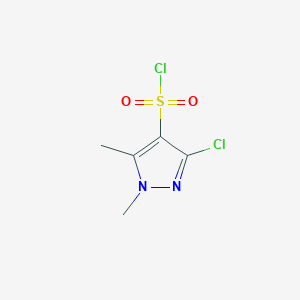
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
